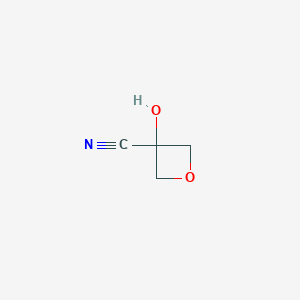

3-Hydroxyoxetane-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoxetane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c5-1-4(6)2-7-3-4/h6H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRFQGJXETWAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935287-40-3 | |

| Record name | 3-hydroxyoxetane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Hydroxyoxetane 3 Carbonitrile

Reactions Involving the Strained Oxetane (B1205548) Ring System

The inherent ring strain of the oxetane ring in 3-hydroxyoxetane-3-carbonitrile, estimated to be around 106 kJ/mol, is a primary driver for its reactivity. researchgate.netbeilstein-journals.org This strain makes the ring susceptible to various transformations, including ring-opening, ring expansion, and rearrangement processes.

Ring-Opening Transformations and Regioselectivity

The most prevalent reactions of the oxetane ring are ring-opening transformations initiated by nucleophiles or electrophiles. The regioselectivity of these reactions is dictated by a combination of steric and electronic factors. thieme-connect.de

Under nucleophilic conditions, particularly with strong nucleophiles, the attack generally occurs at the less sterically hindered carbon atoms of the oxetane ring (C2 or C4). thieme-connect.de However, in the case of this compound, the presence of substituents at the 3-position introduces significant steric hindrance. Therefore, nucleophilic attack is more likely to be directed to the C2 and C4 positions.

Acid-catalyzed ring-opening reactions, on the other hand, proceed via a protonated oxetane intermediate. This enhances the electrophilicity of the ring carbons and can lead to cleavage of the C-O bond to form a more stable carbocationic intermediate. rsc.org For this compound, protonation of the oxygen atom would be followed by nucleophilic attack. The regioselectivity in this case would favor the formation of a tertiary carbocation at C3 if the electronic stabilization provided by the substituents outweighs the steric hindrance. However, radical-based ring-opening mechanisms have also been explored, which can lead to reverse regioselectivity, favoring the formation of the more-substituted alcohol. thieme-connect.dethieme-connect.com

A study by Bull and co-workers demonstrated that Lewis acid-catalyzed Friedel-Crafts reactions of 3-aryl-oxetan-3-ols with phenols can lead to different products depending on the substitution pattern of the phenol. nih.gov Para-substituted phenols result in the formation of 3,3-diaryloxetanes, a ring-opening-closing sequence, while ortho-substituted phenols lead to the formation of 2,3-dihydrobenzofurans via a tandem alkylation-ring-opening reaction. nih.gov This highlights the subtle interplay of factors that govern the regioselectivity of ring-opening in 3-substituted oxetanes.

| Reaction Type | Regioselectivity | Governing Factors | Potential Products |

| Nucleophilic Ring-Opening | Attack at C2/C4 | Steric Hindrance | Dihaloalcohols, Amino Alcohols |

| Acid-Catalyzed Ring-Opening | Attack at C3 or C2/C4 | Electronic Stabilization vs. Steric Hindrance | Diols, Ether-alcohols |

| Radical Ring-Opening | Can be reversed | Radical Stability | More substituted alcohols |

| Friedel-Crafts with Phenols | para- vs. ortho-addition | Substrate Structure | 3,3-Diaryloxetanes vs. 2,3-Dihydrobenzofurans |

Ring Expansion and Rearrangement Processes

The strain within the oxetane ring also provides a driving force for ring expansion and rearrangement reactions, leading to the formation of larger, more stable heterocyclic systems. sioc-journal.cn While specific examples for this compound are not extensively documented, general principles of oxetane chemistry suggest plausible pathways.

Ring expansion of oxetanes can be achieved through reactions with carbenes or carbenoid species. sioc-journal.cn For instance, reaction with diazomethane (B1218177) or other diazo compounds in the presence of a suitable catalyst could lead to the insertion of a methylene (B1212753) group into the oxetane ring, affording a substituted tetrahydrofuran (B95107). The regioselectivity of this insertion would be influenced by the electronic nature of the substituents at the 3-position.

Rearrangement reactions of oxetanes can be initiated by acids or Lewis acids, often proceeding through carbocationic intermediates. masterorganicchemistry.comchemistrysteps.com For this compound, protonation of the hydroxyl group followed by its departure as water could generate a tertiary carbocation at C3. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged carbocation that could be trapped by a nucleophile to yield various products. A plausible rearrangement could involve the migration of one of the C-C bonds of the oxetane ring, resulting in a ring-expanded ketone, a cyclopentanone (B42830) derivative. masterorganicchemistry.com Such rearrangements are driven by the release of ring strain and the formation of a more stable carbocation. chemistrysteps.com

Transformations of the Nitrile Functionality

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions and cycloaddition reactions. researchgate.net

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is analogous to that of a carbonyl group. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. uni-muenchen.de For this compound, this would provide a route to 3-acyl-3-hydroxyoxetanes.

The nitrile group can also be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. researchgate.netuni-muenchen.de Acid-catalyzed hydrolysis proceeds through a protonated nitrile intermediate, which is then attacked by water. uni-muenchen.de Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. uni-muenchen.de These reactions would convert this compound into 3-hydroxyoxetane-3-carboxylic acid or 3-hydroxyoxetane-3-carboxamide, respectively.

Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield a primary amine, 3-(aminomethyl)-3-hydroxyoxetane. uni-muenchen.de

| Reagent | Product | Reaction Type |

| Grignard Reagent (RMgX) / H₃O⁺ | 3-Acyl-3-hydroxyoxetane | Nucleophilic Addition |

| H₃O⁺ / Heat | 3-Hydroxyoxetane-3-carboxylic acid | Hydrolysis |

| H₂O / OH⁻ | 3-Hydroxyoxetane-3-carboxamide | Hydrolysis |

| LiAlH₄ / H₂O | 3-(Aminomethyl)-3-hydroxyoxetane | Reduction |

Cycloaddition Reactions Involving the Nitrile (e.g., 1,3-dipolar cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. wikipedia.org These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. acs.orgfrontiersin.org

A prominent example is the Huisgen 1,3-dipolar cycloaddition between a nitrile and an azide (B81097) to form a tetrazole. wikipedia.org While a specific example with this compound is not reported, the reaction of other nitriles with azides is well-established. This would offer a pathway to novel oxetane-substituted tetrazoles.

Similarly, nitrile oxides can react with the nitrile group to form 1,2,4-oxadiazoles, and nitrones can lead to the formation of 1,2,4-oxadiazolidines. researchgate.net The feasibility and regioselectivity of these cycloadditions would depend on the specific reaction conditions and the nature of the 1,3-dipole employed. The azide moiety can also be further functionalized, for example, through copper-catalyzed azide-alkyne cycloaddition (click reaction). doi.org

Reactivity at the Hydroxyl Group

The tertiary hydroxyl group at the C3 position of this compound is a key site for functionalization. doi.org It can act as a nucleophile or be converted into a good leaving group to facilitate substitution reactions.

A common strategy to activate the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate or mesylate. thieme-connect.comresearchgate.net This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. The resulting tosylate or mesylate is an excellent leaving group, making the C3 position susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups, such as azides, halides, and amines, via Sₙ2-type reactions. beilstein-journals.orgresearchgate.net

The hydroxyl group can also participate in etherification and esterification reactions. nih.gov For instance, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield the corresponding ether. Esterification can be achieved by reacting the alcohol with a carboxylic acid or an acyl chloride in the presence of a suitable catalyst or base.

Furthermore, the hydroxyl group can be displaced in Friedel-Crafts type reactions, as demonstrated by the work of Bull and co-workers on 3-aryl-oxetan-3-ols. nih.gov This reaction proceeds via a carbocationic intermediate formed upon activation of the hydroxyl group with a Lewis acid, leading to the formation of a C-C bond at the 3-position. nih.gov

Derivatization Strategies for the Hydroxyl Moiety (e.g., etherification, esterification)

The tertiary alcohol of this compound presents a key site for derivatization, though its reactivity is influenced by steric hindrance. Strategies for its modification primarily involve etherification and esterification, often requiring specific conditions to avoid decomposition or ring-opening. chemrxiv.org

Etherification:

The formation of ether derivatives from the tertiary hydroxyl group can be achieved through several methods. The classical Williamson etherification, which involves deprotonation of the alcohol followed by reaction with an alkyl halide, is a common approach for oxetane functionalization. beilstein-journals.orgnih.gov For a sterically hindered tertiary alcohol like that in this compound, strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically employed to generate the alkoxide, which then acts as a nucleophile. chemrxiv.org

A milder, more recent method involves Brønsted acid-catalyzed alkylation. This strategy uses a catalytic amount of a strong acid, such as a sulfonic acid, to activate the tertiary benzylic alcohol, facilitating its reaction with another alcohol to form an ether. rsc.org This approach avoids the use of strong bases and reactive alkylating agents. rsc.org Studies on 3-aryl-oxetanols have shown that this reaction can be reversible, with the presence of water leading to hydrolysis back to the starting alcohol. rsc.org

Esterification:

Esterification of the tertiary hydroxyl group must be conducted under carefully controlled conditions. Acid-catalyzed esterification with a carboxylic acid is generally avoided, as strong acidic conditions can promote the decomposition and ring-opening of the oxetane core. chemrxiv.org Consequently, ester formation is typically performed under basic or neutral conditions. chemrxiv.org

One successful strategy involves using coupling agents commonly employed in peptide synthesis, such as N,N'-diisopropylcarbodiimide (DIC) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). rsc.org This method activates the carboxylic acid to form a reactive intermediate that is then attacked by the oxetane alcohol. Another approach is the reaction of the pre-formed alkoxide with a reactive acylating agent like an acid chloride.

The following table summarizes common derivatization strategies applicable to the hydroxyl group of this compound, based on established methods for related 3-substituted oxetanes.

| Reaction Type | Reagents and Conditions | Product | Notes |

| Etherification | 1. NaH or t-BuOK2. Alkyl halide (e.g., R-Br, R-I) | 3-Alkoxyoxetane-3-carbonitrile | Classical Williamson synthesis; requires strong base. chemrxiv.org |

| Etherification | R-OH, cat. Brønsted acid (e.g., TsOH) | 3-Alkoxyoxetane-3-carbonitrile | Milder conditions; avoids strong bases. rsc.org |

| Esterification | R-COOH, DIC, cat. DMAP | 3-Acyloxyoxetane-3-carbonitrile | Neutral conditions using a coupling agent. rsc.org |

| Esterification | 1. NaH2. Acyl chloride (RCOCl) | 3-Acyloxyoxetane-3-carbonitrile | Base-mediated acylation. chemrxiv.org |

Oxidation and Reduction Pathways of the Hydroxyl Group

Direct oxidation and reduction of the tertiary hydroxyl group of this compound are challenging transformations that are not extensively documented in the literature. The stability of the quaternary center and the strained oxetane ring under typical redox conditions is a primary concern.

Oxidation:

The oxidation of a tertiary alcohol is not a standard transformation as it requires C-C bond cleavage. More commonly, oxidation reactions on substituted oxetanes target other positions. For instance, primary alcohols on an oxetane scaffold (e.g., in 3-hydroxymethyl-oxetanes) can be oxidized to aldehydes using reagents like Dess-Martin periodinane (DMP) or to carboxylic acids using potassium permanganate (B83412) (KMnO4), demonstrating the oxetane ring's tolerance to certain oxidative conditions. chemrxiv.org However, applying these conditions to this compound would not be expected to oxidize the tertiary alcohol. The focus would instead be on the potential reactivity of the nitrile group or the oxetane ring itself.

Reduction:

The reduction of a tertiary hydroxyl group to a C-H bond is a difficult process. More relevant is the replacement of the hydroxyl group with other functionalities. One such transformation is deoxyfluorination. Reagents like diethylaminosulfur trifluoride (DAST) have been successfully used to convert tertiary 3-aryloxetan-3-ols into the corresponding 3-fluoro-3-aryloxetanes. acs.org This reaction proceeds via an SN1-type mechanism and demonstrates that the hydroxyl group can be replaced by a nucleophile under specific activating conditions.

| Reaction Type | Reagents and Conditions | Product | Notes |

| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | 3-Fluorooxetane-3-carbonitrile | Replaces the hydroxyl group with fluorine; proceeds with carbocationic intermediate. acs.org |

Intermolecular Reactivity and Coupling Reactions

The quaternary carbon of this compound can participate in several types of intermolecular reactions, leading to the formation of more complex molecular architectures. These reactions often leverage the reactivity of the tertiary alcohol or utilize the oxetane-3-one precursor.

A notable example is the lithium-catalyzed alkylation of tertiary 3-aryloxetan-3-ols with thiols to form 3-aryl-3-(alkylthio)oxetanes. d-nb.info This reaction is highly chemoselective, proceeding without ring-opening and demonstrating that the tertiary hydroxyl group can serve as a leaving group for coupling reactions when appropriately activated. d-nb.info

Another significant class of reactions is multicomponent reactions, particularly the Passerini three-component reaction (P-3CR). wikipedia.orgorganic-chemistry.org The P-3CR typically involves the reaction of a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While this compound is not a direct substrate, its precursor, oxetan-3-one, can undergo a Passerini reaction to yield 3,3-disubstituted oxetanes. researchgate.net The resulting product, a 3-acyloxy-3-carboxamido-oxetane, highlights a powerful method for constructing the densely functionalized quaternary center found in derivatives of this compound. researchgate.net

Furthermore, radical-based couplings offer a modern approach to functionalize the C3 position. For example, 3-aryloxetane-3-carboxylic acids can undergo photochemically induced decarboxylation to generate a persistent tertiary radical at the C3 position. beilstein-journals.org This radical can then be coupled with activated alkenes in a Giese-type addition, forging a new C-C bond at the quaternary center. beilstein-journals.org

| Reaction Type | Reactants | Reagents/Catalyst | Product Type |

| Thiol Alkylation | 3-Aryloxetan-3-ol, Thiol (R-SH) | Lithium Catalyst | 3-Aryl-3-(alkylthio)oxetane d-nb.info |

| Passerini Reaction | Oxetan-3-one, Carboxylic Acid, Isocyanide | None (often aprotic solvent) | 3-Acyloxy-3-carboxamido-oxetane researchgate.net |

| Decarboxylative Radical Coupling | 3-Aryloxetan-3-carboxylic acid, Alkene | Iridium photocatalyst | 3-Aryl-3-alkyloxetane beilstein-journals.org |

Investigation of Reaction Kinetics and Thermodynamics

The primary thermodynamic factor driving the reactivity of oxetanes is their significant ring strain, which is reported to be around 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgnih.govacs.org This value is comparable to that of epoxides (oxiranes) and much higher than that of five-membered rings like tetrahydrofuran (5.6 kcal/mol), making ring-opening reactions thermodynamically favorable. beilstein-journals.orgnih.gov

Computational studies have provided insight into the energetics of oxetane-forming and ring-opening reactions.

Ring Closure: The formation of 3-hydroxyoxetane from an acyclic precursor via acid-catalyzed ring closure has a calculated free energy barrier of approximately 15.4 kcal/mol. rsc.orgresearchgate.net

Ring-Opening Polymerization: The cationic ring-opening polymerization of oxetane is a kinetically facile process. The initial step, where a protonated oxetane is attacked by a neutral oxetane molecule, has a very low activation energy, suggesting the reaction proceeds rapidly once initiated. rsc.org

The kinetics of reactions at the C3 position, such as the Passerini reaction, are generally understood to be third-order (first-order in each of the three components). wikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations, involving a cyclic transition state stabilized by hydrogen bonding. organic-chemistry.org

The table below summarizes key energetic parameters relevant to the oxetane core.

| Parameter | Value | Context | Source(s) |

| Ring Strain | ~25.5 kcal/mol (106 kJ/mol) | Thermodynamic driving force for ring-opening reactions. | beilstein-journals.orgnih.govacs.org |

| Hydration Heat | ~ -20 kcal/mol (-83 kJ/mol) | Enthalpy change for the ring-opening of oxetane with water to form 1,3-propanediol. | rsc.org |

| Free Energy of Activation (ΔG‡) | 15.4 kcal/mol | For the acid-catalyzed intramolecular ring closure to form 3-hydroxyoxetane. | rsc.orgresearchgate.net |

These data underscore that while the oxetane ring is kinetically stable enough to be carried through various synthetic transformations, it remains a thermodynamically strained system prone to ring-opening, especially under acidic or strongly nucleophilic conditions. Therefore, any reaction involving this compound requires careful selection of reagents and conditions to favor the desired functional group transformation over competing ring cleavage pathways.

Computational and Theoretical Chemistry Insights into 3 Hydroxyoxetane 3 Carbonitrile

Electronic Structure and Bonding Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and bonding characteristics of molecules like 3-Hydroxyoxetane-3-carbonitrile. nrel.gov These calculations provide a quantitative description of how electrons are distributed within the molecule, which governs its geometry, polarity, and chemical bonds. unesp.br

The analysis of the oxetane (B1205548) ring, a four-membered heterocycle, is of particular interest. The ring is inherently strained, leading to unique bond lengths and angles that deviate from those in acyclic ethers or alkanes. acs.org The C–O–C bond angle is significantly compressed from the typical ~109.5° of an sp³ hybridized atom, and the exocyclic bonds attached to the ring atoms exhibit increased p-character. acs.org For this compound, computational models would precisely calculate the lengths of the C-C, C-O, C-OH, and C-CN bonds, as well as the bond and dihedral angles that define its three-dimensional shape.

Furthermore, electronic structure analysis reveals the partial charges on each atom. Methods like Mulliken charge analysis can quantify the charge distribution, highlighting the electronegative character of the oxygen and nitrogen atoms and the resulting polarity of the C-O, O-H, and C≡N bonds. nrel.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, where the hydroxyl group can act as a donor and the oxetane oxygen, nitrile nitrogen, and hydroxyl oxygen can act as acceptors.

Table 1: Predicted Geometrical Parameters for this compound This table presents typical bond lengths and angles that would be determined through DFT calculations, based on known values for similar oxetane structures. acs.org

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-O (ring) | 1.45 - 1.47 |

| C-C (ring) | 1.53 - 1.55 |

| C-OH | 1.42 - 1.44 |

| C-CN | 1.46 - 1.48 |

| C≡N | 1.15 - 1.17 |

| **Bond Angles (°) ** | |

| C-O-C (ring) | ~90 |

| C-C-C (ring) | ~85 |

| O-C-C (ring) | ~92 |

| O-C-CN | ~108 |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds and the associated energy differences. ucalgary.calumenlearning.com For this compound, the primary source of conformational variability is the puckering of the oxetane ring and the rotation of the exocyclic hydroxyl group.

Computational chemistry allows for the mapping of the potential energy surface (PES) of the molecule. libretexts.org This landscape reveals the energies of all possible conformations, identifying low-energy, stable conformers (local minima) and the single most stable conformation (the global minimum). numberanalytics.com The oxetane ring is not planar and exists in a puckered conformation to relieve some torsional strain. The energy barrier for ring inversion is a key parameter that can be calculated.

The relative orientation of the axial or equatorial positions of the hydroxyl and nitrile groups on the puckered ring would define distinct conformers with different energies. libretexts.org Steric and electronic interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the ring oxygen or nitrile nitrogen, would significantly influence the stability of these conformers. By calculating the relative energies of these structures, chemists can predict the dominant conformation(s) at a given temperature. numberanalytics.com

Table 2: Illustrative Conformational Energy Landscape This table shows a hypothetical relative energy profile for different conformers of this compound, which could be generated from a computational scan of the potential energy surface.

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Puckered ring, OH anti to CN | 0.00 |

| 2 | Puckered ring, OH gauche to CN | +0.8 |

| 3 | Puckered ring, Intramolecular H-bond | +1.5 |

| TS (Ring Inversion) | Planar ring transition state | +4.5 |

Reaction Pathway Exploration via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting and analyzing chemical reaction pathways without the need for laboratory experiments. nih.govrsc.org These methods can map the entire course of a reaction, from reactants to products, providing a detailed, step-by-step view of the chemical transformation. chemrxiv.orgnih.gov

Transition State Identification and Energy Barriers

A central concept in reaction dynamics is the transition state (TS), which is the highest energy point along a reaction coordinate, representing the bottleneck of the reaction. researchgate.net Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction path and a minimum in all other directions. researchgate.net

For this compound, one could investigate reactions such as nucleophilic ring-opening or reactions involving the hydroxyl or nitrile groups. Computational methods can precisely locate the geometry of the transition state for each elementary step. ariel.ac.il Once the TS is found, its energy relative to the reactants determines the activation energy barrier (ΔG‡). nih.govrsc.org This barrier is a critical factor in determining the rate of a reaction. To confirm that a calculated TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. researchgate.net

Table 3: Hypothetical Energy Barriers for a Ring-Opening Reaction This table illustrates the kind of data obtained from transition state calculations for a hypothetical acid-catalyzed ring-opening of the oxetane.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

| 1 | Protonation of oxetane oxygen | 2.5 |

| 2 | Nucleophilic attack on a ring carbon | 18.7 |

| 3 | Deprotonation to yield final product | 1.8 |

Mechanistic Interpretation from Computational Models

The data generated from reaction pathway calculations—including the structures of reactants, intermediates, transition states, and products, along with their relative energies—allows for a detailed mechanistic interpretation. chemrxiv.orgnih.gov Computational models can distinguish between competing reaction mechanisms (e.g., Sₙ1 vs. Sₙ2) by comparing the energy barriers of the different pathways.

Advanced techniques like the Artificial Force Induced Reaction (AFIR) method can be used to perform a comprehensive exploration of all possible reaction pathways originating from the reactants. nih.gov This can lead to the discovery of unexpected reaction products or novel, low-energy pathways that might not be intuitively obvious. nih.gov By analyzing the electronic structure changes along the reaction coordinate, chemists can gain a fundamental understanding of how and why bonds are formed and broken during the reaction.

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations can accurately predict various spectroscopic parameters. This capability is invaluable for interpreting experimental spectra and for validating the accuracy of the computational model itself.

For this compound, one of the most common applications is the calculation of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By computing the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. Comparing the predicted frequencies for key functional groups—such as the O-H stretch, the C≡N stretch, and the C-O-C ether stretch—with an experimental IR spectrum helps to confirm the molecule's structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecule's three-dimensional structure and electronic environment. A strong correlation between calculated and experimental NMR spectra provides high confidence in the computed structure, including its conformation.

Table 4: Predicted vs. Experimental IR Frequencies This table provides an example of how computationally predicted vibrational frequencies are compared to experimental data for structural validation. (Note: Experimental values are typical ranges).

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3350 | 3200 - 3600 (broad) |

| C≡N Stretch | Nitrile | 2245 | 2220 - 2260 (sharp) |

| C-O-C Stretch | Oxetane Ether | 980 | 950 - 1000 |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule, formed from the combination of atomic orbitals. libretexts.orglibretexts.org This theory is fundamental to understanding electronic properties and reactivity. unesp.br

Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

HOMO: Represents the orbital from which the molecule is most likely to donate electrons. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons. Regions with a high LUMO density are susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's electronic excitability and chemical stability. youtube.com A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be more easily polarized or excited. libretexts.orgyoutube.com For this compound, MO calculations would reveal the locations of the HOMO and LUMO. The HOMO is likely to have significant contributions from the lone pairs of the oxygen atoms, while the LUMO may be centered on the antibonding π* orbital of the nitrile group.

Table 5: Illustrative Frontier Orbital Energies This table shows hypothetical HOMO and LUMO energies for this compound, as would be obtained from a DFT calculation.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -7.5 | Site of electrophilic attack (e.g., on oxygen lone pairs) |

| LUMO | +1.2 | Site of nucleophilic attack (e.g., on nitrile carbon) |

| HOMO-LUMO Gap | 8.7 | Indicates high chemical stability |

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of 3 Hydroxyoxetane 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-hydroxyoxetane-3-carbonitrile. Both one-dimensional and two-dimensional NMR experiments are employed to assign the stereochemistry and study the dynamic behavior of the molecule. researchgate.netnih.gov The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electronic environment of the nuclei, providing initial information about the molecular structure. organicchemistrydata.org For instance, the γ-gauche effect, an upfield shift observed for carbons in a gauche or eclipsed conformation, is a key principle used in stereochemical assignments. organicchemistrydata.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are indispensable for unambiguously determining the complex structure of this compound by mapping out the connectivity and spatial relationships between atoms. researchgate.netnih.govepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. longdom.orgsdsu.edu By identifying correlations between adjacent protons, the spin systems of the oxetane (B1205548) ring protons can be established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netepfl.chemerypharma.com This allows for the direct assignment of the carbon signals of the oxetane ring based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.netepfl.chemerypharma.com This is particularly useful for identifying quaternary carbons, such as the C3 carbon of the oxetane ring bearing the hydroxyl and nitrile groups, by observing its correlations with the protons on C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry of the substituents on the oxetane ring.

| 2D NMR Technique | Purpose | Information Gained |

| COSY | Establishes ¹H-¹H coupling networks. | Identifies adjacent protons. |

| HSQC | Correlates directly bonded ¹H and ¹³C atoms. | Assigns carbon signals. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Identifies quaternary carbons and confirms connectivity. |

| NOESY | Detects through-space ¹H-¹H proximity. | Determines relative stereochemistry. |

Solid-State NMR Investigations

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) can offer insights into the structure and polymorphism of this compound in its crystalline form. nih.govrsc.orgmit.edu Magic Angle Spinning (MAS) is a common technique in ssNMR used to average out anisotropic interactions and obtain higher resolution spectra. nih.gov This can be particularly useful for studying intermolecular interactions and packing in the solid state.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. sigmaaldrich.comacs.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretching | 3600-3200 (broad) |

| Nitrile (-C≡N) | C≡N stretching | 2260-2220 |

| Oxetane Ring | C-O-C stretching | 1150-1050 |

The presence of a broad O-H stretching band would indicate hydrogen bonding, which is likely to occur in this molecule. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C-O bonds of the oxetane ring.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Probing

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. nih.govsigmaaldrich.comacs.org Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer valuable structural clues. acdlabs.comnih.gov

Upon ionization, the molecular ion of this compound can undergo various fragmentation pathways. Common fragmentation patterns for ethers and alcohols often involve α-cleavage, where the bond adjacent to the oxygen atom breaks. youtube.comlibretexts.org The loss of small neutral molecules such as water (H₂O) from the hydroxyl group or hydrogen cyanide (HCN) from the nitrile group are also plausible fragmentation pathways. The McLafferty rearrangement is another potential fragmentation mechanism for molecules containing a carbonyl or a similar functional group, though its applicability here would depend on the specific ionization conditions. libretexts.orguou.ac.in

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational details. acs.orgresearchgate.net By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. glycoforum.gr.jpcam.ac.uk

This technique would provide unambiguous information about:

The bond lengths and angles of the oxetane ring, confirming its puckered conformation. acs.org

The precise spatial arrangement of the hydroxyl and nitrile groups relative to the oxetane ring.

The intermolecular interactions, such as hydrogen bonding, in the solid state.

Circular Dichroism Spectroscopy for Chiroptical Properties

Since this compound is a chiral molecule, circular dichroism (CD) spectroscopy can be used to investigate its chiroptical properties. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orguconn.eduyoutube.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly its secondary structure and the conformation of its chromophores. nih.govresearchgate.net

For this compound, the nitrile and hydroxyl groups, as well as the oxetane ring itself, can act as chromophores. The CD spectrum would provide a unique fingerprint of the molecule's absolute configuration. Theoretical calculations can be used in conjunction with experimental CD data to assign the absolute stereochemistry of the molecule.

Synthesis and Exploration of 3 Hydroxyoxetane 3 Carbonitrile Derivatives and Analogues

Functionalization of the Oxetane (B1205548) Ring Scaffold

The inherent ring strain of the oxetane core makes its functionalization a delicate process, yet several strategies have been successfully developed. A primary route to derivatives of 3-hydroxyoxetane-3-carbonitrile involves the use of oxetan-3-one as a key building block. beilstein-journals.orgacs.org The addition of various nucleophiles to oxetan-3-one allows for the introduction of a wide array of substituents at the 3-position.

One of the most direct methods to create the 3-hydroxy-3-carbonitrile structure is through the addition of cyanide to oxetan-3-one, forming a cyanohydrin. libretexts.orgchemguide.co.uk From this central intermediate, further modifications can be envisioned. While direct functionalization on the oxetane ring of this compound itself is challenging, related systems demonstrate the possibilities. For instance, Friedel-Crafts reactions on 3-aryl-3-hydroxyoxetanes, catalyzed by lithium, enable the synthesis of 3,3-diaryloxetanes. nih.govimperial.ac.uk This reaction proceeds through a carbocation intermediate, showcasing that under specific conditions, the hydroxyl group can be activated for substitution without inducing ring-opening. nih.gov

Furthermore, the synthesis of diversely substituted oxetanes can be achieved by constructing the ring from acyclic precursors. Strategies such as intramolecular Williamson etherification of appropriately substituted 1,3-diols are common. acs.orgnih.govresearchgate.net This allows for the incorporation of desired functional groups prior to the formation of the oxetane ring. For example, a rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization provides access to a variety of functionalized oxetane derivatives. nih.gov Additionally, methods involving the ring contraction of larger rings, such as γ-lactones, have been reported to yield substituted oxetanes. chimia.ch

Table 1: Selected Methods for Oxetane Ring Functionalization and Construction

| Method | Description | Key Reagents/Conditions | Resulting Structures | References |

| Cyanohydrin Formation | Addition of cyanide to oxetan-3-one. | KCN/NaCN, acid | This compound | libretexts.org, chemguide.co.uk |

| Friedel-Crafts Alkylation | Lewis acid-catalyzed reaction of 3-aryl-3-hydroxyoxetanes with arenes. | Li catalyst, arenes | 3,3-Diaryloxetanes | nih.gov, imperial.ac.uk |

| Williamson Etherification | Intramolecular cyclization of a 1,3-halohydrin or a tosylated diol. | Base (e.g., NaH) | Substituted oxetanes | nih.gov, acs.org |

| O-H Insertion/Cyclization | Rhodium-catalyzed reaction of a diazo compound with a haloalkanol. | Rh catalyst, diazo compound, NaH | Functionalized oxetane dicarboxylates | nih.gov |

| Ring Contraction | Base-mediated ring contraction of α-triflates of γ-lactones. | K2CO3, methanol | Oxetane carboxylates | chimia.ch |

Modifications of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, significantly broadening the chemical space accessible from this scaffold. researchgate.net The primary reactions of the nitrile group include hydrolysis and reduction.

Mild acidic or basic hydrolysis of the nitrile can convert it into a primary amide (3-hydroxyoxetane-3-carboxamide). researchgate.netebsco.com More vigorous hydrolysis conditions can lead to the corresponding carboxylic acid (3-hydroxyoxetane-3-carboxylic acid). ebsco.com These transformations are valuable as they introduce new hydrogen bond donors and acceptors, which can be crucial for biological activity. For example, the synthesis of 3-hydroxyoxetane-3-carboxamides has been efficiently achieved by reacting carbamoylsilanes with oxetan-3-one. researchgate.net

Reduction of the nitrile group offers a pathway to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile directly to an aminomethyl group (-CH₂NH₂). researchgate.netebsco.com This introduces a basic center into the molecule, which can have a profound impact on its physicochemical properties and potential interactions with biological targets. nih.gov Selective reduction of a nitrile group in a complex molecule can also be achieved using reagents like cobalt chloride with an excess of an alkali metal borohydride, which offers mild reaction conditions. google.com

Table 2: Key Transformations of the Nitrile Group

| Reaction | Product Functional Group | Typical Reagents | Significance | References |

| Partial Hydrolysis | Amide (-CONH₂) | H₂O, mild acid or base | Introduces amide functionality | ebsco.com, researchgate.net |

| Full Hydrolysis | Carboxylic Acid (-COOH) | H₂O, strong acid or base | Introduces acidic functionality | ebsco.com |

| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄; CoCl₂/NaBH₄ | Introduces a basic aminomethyl group | ebsco.com, researchgate.net, google.com |

Derivatization of the Hydroxyl Group

The tertiary hydroxyl group of this compound is another key site for structural modification. Its derivatization can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. Standard reactions for hydroxyl groups, such as etherification and esterification, are applicable, though the steric hindrance of the tertiary center and the potential for ring-opening must be considered.

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonation of the alcohol with a base followed by reaction with an alkyl halide. The hydroxyl group can also be transformed into an ester by reacting it with an acyl chloride or a carboxylic anhydride. uni-muenchen.de

A notable reaction is the lithium-catalyzed alkylation of 3-aryloxetan-3-ols with thiols, which proceeds via a C-OH activation mechanism to form 3-sulfanyl-oxetanes. d-nb.info This demonstrates that the tertiary hydroxyl group can be selectively activated for substitution. Furthermore, derivatization of related 3,3-disubstituted oxetanols has shown that the oxetane ring remains stable under various synthetic transformations, including alkylation and metal-catalyzed cross-coupling reactions, highlighting the potential for further functionalization. imperial.ac.ukresearchgate.net

Table 3: Common Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent Class | Product Type | Potential Impact | References |

| Etherification | Alkyl halides (with base) | Ethers | Modulates polarity and lipophilicity | uni-muenchen.de |

| Esterification | Acyl chlorides, Anhydrides | Esters | Introduces ester functionality, potential prodrugs | uni-muenchen.de |

| Thiol Alkylation | Thiols (Li-catalyzed) | Sulfides | Forms C-S bond, creates thioether analogues | d-nb.info |

| Displacement | Friedel-Crafts conditions | 3,3-Disubstituted oxetanes | C-C bond formation at the tertiary center | nih.gov, imperial.ac.uk |

Synthesis of Stereoisomers and Enantiomerically Pure Compounds

Introducing stereocenters into the oxetane scaffold is of great interest for exploring the three-dimensional pharmacophores of drug targets. While this compound itself is achiral, the synthesis of derivatives with stereocenters at other positions on the ring, or the synthesis of chiral analogues, is an important endeavor.

Stereoselective syntheses of substituted oxetanes often rely on starting with enantiomerically pure precursors. For example, enantioenriched alcohols can be converted into enantioenriched oxetanes with complete retention of configuration. nih.gov Catalytic stereoselective reactions are also powerful tools. For instance, scandium(III)-catalyzed enantioselective additions of nucleophiles to isatin-derived ketones have been used to create chiral 3-substituted-3-hydroxy-oxindoles, a related structural motif. nih.gov

The stereoselective synthesis of highly substituted oxetanes, including 2,3,4-substituted and 2,3,3,4-tetrasubstituted systems, has been achieved through methods like intramolecular C-C bond-forming Michael additions. acs.orgrsc.org Furthermore, strategies for the stereoselective access to hydroxy oxetanes through the isomerization of oxiranyl ethers have been developed, providing another route to control the stereochemistry of the final products. acs.org These methods provide pathways to access specific stereoisomers, which is critical for structure-activity relationship (SAR) studies.

Table 4: Approaches to Stereoisomers and Enantiopure Compounds

| Strategy | Description | Example | Outcome | References |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Cyclization of a product derived from an enantioenriched alcohol. | Enantioenriched oxetanes. | nih.gov |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. | Scandium(III)-catalyzed addition to keto-groups. | Enantioselective formation of tertiary alcohols. | nih.gov |

| Stereoselective Cyclization | Intramolecular reactions that control the formation of stereocenters. | Intramolecular Michael addition. | Diastereoselective synthesis of polysubstituted oxetanes. | rsc.org |

| Epoxide Isomerization | Rearrangement of chiral epoxides to form oxetanes. | Lewis acid-mediated isomerization of oxiranyl ethers. | Stereoselective formation of hydroxy oxetanes. | acs.org |

Library Synthesis and Scaffold Diversification Strategies

The development of libraries of compounds based on the this compound scaffold is crucial for identifying new lead compounds in drug discovery. nih.govacs.org The key to efficient library synthesis is the use of versatile building blocks and robust chemical reactions that allow for the rapid generation of diverse analogues.

Oxetan-3-one is a cornerstone for such diversification strategies. beilstein-journals.orgresearchgate.net Its reactions with various nucleophiles, including Grignard reagents, organolithiums, and other carbon and heteroatom nucleophiles, provide a wide range of 3-substituted-3-hydroxyoxetanes. These intermediates can then be further modified. A highly modular route to 3,3-disubstituted oxetanes via the derivatization of oxetanyl trichloroacetimidates has been developed, which is compatible with a broad scope of nucleophiles including alcohols, phenols, and amines. beilstein-journals.org

Late-stage functionalization is another powerful strategy for scaffold diversification. A recently developed method allows for the direct conversion of unactivated alcohols into oxetanes, a process that is suitable for the late-stage functionalization of complex molecules. nih.gov The ability to derivatize the oxetane products while keeping the ring intact is essential for building block potential. nih.gov For example, 3,3-diaryloxetanes have been shown to be stable to various synthetic transformations, enabling their use in medicinal chemistry programs. imperial.ac.uk These approaches facilitate the systematic exploration of the chemical space around the oxetane core, accelerating the discovery of new bioactive compounds.

Table 5: Strategies for Library Synthesis and Diversification

| Strategy | Key Building Block/Intermediate | Key Reactions | Scope of Diversity | References |

| Building Block Approach | Oxetan-3-one | Nucleophilic additions (Grignard, etc.) | Diverse 3-substituents | beilstein-journals.org, researchgate.net |

| Modular Synthesis | Oxetanyl trichloroacetimidates | SN1-type substitution with various nucleophiles | Alcohols, phenols, amines, heteroaryls | beilstein-journals.org |

| Late-Stage Functionalization | Complex molecules with alcohol functionalities | C-H functionalization/cyclization | Introduction of oxetane into complex scaffolds | nih.gov |

| Product Derivatization | Functionalized oxetane products | Cross-coupling, alkylation, etc. | Modification of peripheral functional groups | nih.gov, imperial.ac.uk |

Applications of 3 Hydroxyoxetane 3 Carbonitrile in Complex Organic Synthesis

Role as a Building Block in Multi-Step Syntheses

3-Hydroxyoxetane-3-carbonitrile serves as a valuable building block in multi-step syntheses, largely due to the inherent reactivity of its functional groups and the desirable properties of the oxetane (B1205548) ring. The synthesis of this and similar 3-cyano-3-hydroxyoxetanes often begins with the readily available oxetan-3-one. A key transformation is the Strecker synthesis, which utilizes a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) and an amine to react with oxetan-3-one. This reaction produces α-aminonitriles, which are direct precursors to a diverse scope of oxetane-containing amino acids and their derivatives. chemrxiv.org

The oxetane motif itself is an important synthetic fragment in medicinal chemistry. Its incorporation into drug molecules can improve critical properties such as solubility, lipophilicity, and metabolic stability. google.com As a building block, this compound provides a pathway to introduce this desirable heterocyclic core along with a quaternary carbon center functionalized with both a hydrogen-bond-donating hydroxyl group and a synthetically versatile nitrile group. The nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening up numerous avenues for further molecular elaboration.

Utility as a Chiral Auxiliary or Ligand Precursor (if applicable)

A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions, after which it is typically removed. nih.govnih.gov While the field of asymmetric synthesis makes extensive use of various chiral auxiliaries, there is no documented evidence in the reviewed scientific literature of this compound being employed for this purpose. Likewise, its use as a precursor for chiral ligands in catalysis has not been reported. The application of this specific compound appears to be focused on its role as a permanent structural scaffold rather than a temporary, stereochemistry-directing group.

Precursor for Novel Heterocyclic Architectures

The strained four-membered ring of this compound and its ketone precursor, oxetan-3-one, makes it an excellent starting point for the synthesis of novel and complex heterocyclic systems, particularly spirocycles. Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their unique three-dimensional structures. rsc.org

Oxetan-3-one is a known precursor for a variety of spiro-heterocycles through reactions like cycloadditions and annulations. researchgate.net By extension, this compound is a prime candidate for creating novel spirocyclic architectures where the spiro-atom is a quaternary carbon functionalized with both hydroxyl and nitrile groups. These functional groups provide handles for further synthetic modifications.

Below is a table of representative heterocyclic architectures synthesized from the parent ketone, oxetan-3-one, illustrating the potential transformations applicable to its derivatives.

| Reactant(s) with Oxetan-3-one | Resulting Heterocyclic Architecture | Reaction Type | Reference |

|---|---|---|---|

| 4-Metallated Sydnones | Spiro-substituted Pyrazoles | Cycloaddition | researchgate.net |

| Isocyanides and Carboxylic Acids | 3,3-Disubstituted Oxetanes | Passerini Reaction | researchgate.net |

| Amino alcohols, Formaldehyde, Alkynes | Spirooxazolidines | A³-Coupling/Annulation Cascade | mdpi.com |

| 3-Hydroxyoxindoles and Phenyl Vinyl Selenone | Spirooxindole Oxetanes | [4+1] Annulation | researchgate.net |

Integration into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming transformations within a single synthetic operation under the same reaction conditions. nih.gov These processes are highly efficient and atom-economical.

The utility of the oxetane core in such reactions is well-demonstrated. For instance, a highly efficient four-component cascade reaction has been developed using oxetan-3-one, a 1,2-amino alcohol, formaldehyde, and an alkyne. mdpi.com This copper-catalyzed reaction proceeds through an A³-coupling and annulation domino sequence to produce complex 3-oxetanone-derived spirooxazolidines in a single step. mdpi.com

While direct participation of this compound in a cascade reaction is not explicitly reported, its structural relation to oxetan-3-one strongly suggests its potential as a substrate in similar multicomponent reactions. Such a reaction could assemble complex, functionalized spirocyclic systems in a highly convergent manner, leveraging the reactivity of the nitrile and hydroxyl groups in subsequent, in-situ transformations.

Scaffold for Bioisosteric Replacements in Synthetic Design

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. u-tokyo.ac.jp This approach is used to enhance potency, improve pharmacokinetic properties, and reduce toxicity. The oxetane ring has emerged as a particularly valuable motif for bioisosteric replacement.

The 3,3-disubstituted oxetane unit has been successfully used as a surrogate for gem-dimethyl and carbonyl groups. researchgate.net This substitution can lead to improved metabolic stability and aqueous solubility while maintaining or improving biological activity. researchgate.netnih.gov

More specifically, the oxetan-3-ol (B104164) moiety has been investigated as a non-classical bioisostere of the carboxylic acid functional group. researchgate.net While significantly less acidic, the oxetan-3-ol can act as both a hydrogen bond donor and acceptor, mimicking the key interactions of a carboxylic acid. researchgate.net This replacement can improve properties like membrane permeability, which is beneficial for central nervous system (CNS) drug design. researchgate.netsmolecule.com

The table below compares key physicochemical properties of a carboxylic acid and its oxetan-3-ol bioisostere.

| Property | Carboxylic Acid | Oxetan-3-ol Isostere | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4-5 | > 12 (Significantly less acidic) | researchgate.net |

| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor | researchgate.net |

| Lipophilicity (LogD) | Lower | Higher (Improved lipophilicity) | researchgate.net |

| Metabolic Stability | Variable | Often Improved | researchgate.netnih.gov |

Therefore, this compound represents a sophisticated bioisosteric scaffold. It combines the carboxylic acid-mimicking properties of the 3-hydroxyoxetane core with the synthetically versatile nitrile group, offering a unique tool for fine-tuning the properties of drug candidates.

Conclusion and Future Research Perspectives

Summary of Key Synthetic and Mechanistic Advancements

The primary and most logical synthetic route to 3-hydroxyoxetane-3-carbonitrile is through the nucleophilic addition of a cyanide source to oxetan-3-one. This reaction is a classic cyanohydrin formation, a fundamental transformation in organic chemistry.

Synthetic Pathway: The synthesis begins with the commercially available and increasingly accessible building block, oxetan-3-one. acs.orgnih.gov Treatment of oxetan-3-one with a cyanide reagent, such as trimethylsilyl (B98337) cyanide (TMSCN) or hydrogen cyanide (HCN) generated in situ, yields the target α-hydroxy nitrile. The use of TMSCN is often preferred for its safety and ease of handling compared to HCN. The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the oxetane (B1205548) ring. Subsequent workup, typically involving a mild acid or water, protonates the resulting alkoxide to furnish the final this compound.

Mechanistic Considerations: The mechanism is a straightforward nucleophilic addition to a ketone. A key consideration is the stability of the strained oxetane ring. Strong acidic conditions are generally avoided during the synthesis and purification, as they can promote acid-catalyzed ring-opening of the oxetane, leading to undesired byproducts. chemrxiv.org Research on related transformations of oxetan-3-one has demonstrated that the 3,3-disubstituted products exhibit enhanced tolerance to a variety of reaction conditions compared to the parent ring, but acidic lability remains a potential challenge. chemrxiv.orgresearchgate.net Therefore, reactions are typically performed under neutral or mildly basic conditions to preserve the integrity of the four-membered ether. The stability of the oxetane core in the presence of various reagents has been a subject of systematic study, providing a roadmap for its synthetic manipulation. chemrxiv.org

Directions for Novel Methodological Developments

Future research should focus on refining the synthesis of this compound and developing new methods for its use as a versatile building block.

Catalytic and Asymmetric Synthesis: A significant advancement would be the development of a catalytic, enantioselective synthesis of this compound. This could be achieved by employing chiral Lewis acid or base catalysts in the cyanohydrin formation with oxetan-3-one. organic-chemistry.org Success in this area would provide access to enantiomerically pure building blocks, which are of paramount importance in pharmaceutical development.

Flow Chemistry and Scalability: Given that the synthesis may involve hazardous reagents like cyanide, transitioning the synthesis to a continuous flow process could offer significant advantages in terms of safety, control, and scalability. illinois.edu Flow chemistry allows for precise control over reaction parameters and minimizes the volume of hazardous materials at any given time.

One-Pot and Multi-Component Reactions: Designing one-pot procedures that start from oxetan-3-one and directly generate more complex derivatives of this compound would be highly efficient. For example, a multi-component reaction involving oxetan-3-one, a cyanide source, and a third reactive partner could rapidly build molecular complexity. mdpi.com The development of such robust, scalable reactions is crucial for making this scaffold more accessible for broad application. chemrxiv.org

Potential for Expanded Synthetic Utility

The true value of this compound lies in its potential as a versatile intermediate for creating novel, drug-like molecules. The oxetane motif itself is known to be a valuable surrogate for commonly used functional groups in drug discovery. nih.govnih.govgoogle.com

Access to Novel Scaffolds: this compound serves as a gateway to a variety of 3,3-disubstituted oxetanes that are currently not readily available. By transforming the hydroxyl and nitrile groups, chemists can access a wide range of building blocks, such as:

Oxetane Amino Acids: Hydrolysis of the nitrile followed by manipulation of the hydroxyl group could lead to novel, non-natural amino acids containing the oxetane core.

Spirocyclic Oxetanes: The functional groups could be used to construct a second ring, leading to novel spirocyclic systems, which are of great interest in medicinal chemistry for exploring three-dimensional chemical space. chemrxiv.org

Bioisosteric Replacements: The derivatives of this compound, such as the corresponding amide or carboxylic acid, can be explored as bioisosteres for other functional groups, potentially improving the ADME (absorption, distribution, metabolism, and excretion) properties of bioactive compounds. smolecule.com

The limited commercial availability of diverse oxetane building blocks remains a bottleneck in drug discovery. nih.gov By exploring the rich chemistry of this compound, new families of functionalized oxetanes can be developed, providing medicinal chemists with a more diverse toolkit to address challenging biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 3-Hydroxyoxetane-3-carbonitrile, and how do reaction parameters affect yield?

- Methodological Answer : Synthesis typically involves cyclization of cyanohydrin precursors or functionalization of oxetane derivatives. For example, 3-substituted oxetanes like 3-Methyloxetane-3-carboxylic acid are synthesized via acid-catalyzed cyclization of β-hydroxy nitriles under anhydrous conditions . Key parameters include temperature control (0–25°C), solvent polarity (e.g., THF or dichloromethane), and catalyst selection (e.g., p-toluenesulfonic acid). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Yield optimization requires monitoring reaction kinetics using TLC or in situ FTIR to detect intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and nitrile group (δ 120–125 ppm for CN carbon). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.

- IR Spectroscopy : Sharp absorption bands at ~2250 cm (C≡N stretch) and ~3400 cm (O-H stretch) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) validates molecular ion peaks (e.g., [M+H] for CHNO).

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested for cyanide permeability), safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to degrade nitrile groups. Avoid contact with oxidizing agents to prevent exothermic reactions .

Advanced Research Questions

Q. How does the electronic and steric environment of the oxetane ring influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The electron-withdrawing nitrile group increases ring strain, enhancing susceptibility to nucleophilic attack. Computational studies (DFT at B3LYP/6-31G*) reveal partial positive charge on the oxetane carbons, favoring ring-opening reactions with amines or thiols. Steric effects from the 3-hydroxy group can hinder axial nucleophilic approach, necessitating kinetic studies (e.g., variable-temperature NMR) to map transition states. Comparative experiments with 3-Ethyloxetane-3-carboxylic acid show reduced reactivity due to steric bulk .

Q. What computational strategies are effective in predicting tautomeric equilibria and stability of this compound?

- Methodological Answer :

- Tautomer Prediction : Use Gaussian or ORCA software for Gibbs free energy calculations (MP2/cc-pVTZ) to compare enol-keto tautomers. Solvent models (e.g., PCM for water or DMSO) refine predictions.

- Stability Analysis : Molecular dynamics (MD) simulations (AMBER force field) assess hydrolytic degradation pathways. QSPR models correlate substituent effects (e.g., Hammett σ values) with half-life in aqueous buffers .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for melting point determination (differential scanning calorimetry at 5°C/min) and solubility (shake-flask method with HPLC quantification).

- Interlaboratory Validation : Collaborate via platforms like NIST or ECHA to benchmark data. For example, discrepancies in solubility (e.g., 12–18 mg/mL in water) may arise from pH variations; control ionic strength and temperature (25±0.5°C) during measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.